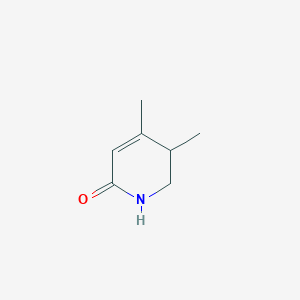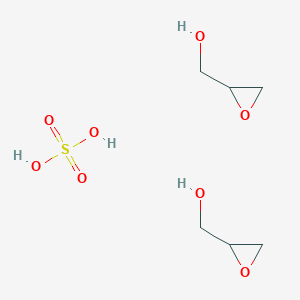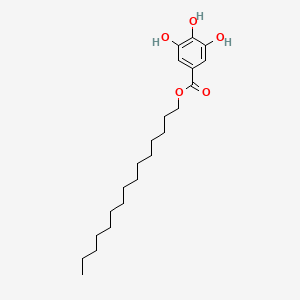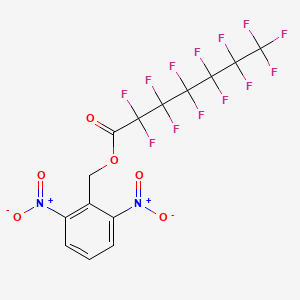
(2,6-Dinitrophenyl)methyl tridecafluoroheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dinitrophenyl)methyl tridecafluoroheptanoate is a synthetic organic compound characterized by the presence of both nitro and fluoro groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate typically involves the esterification of (2,6-dinitrophenyl)methanol with tridecafluoroheptanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2,6-dinitrophenyl)methanol and tridecafluoroheptanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: (2,6-Diaminophenyl)methyl tridecafluoroheptanoate.
Hydrolysis: (2,6-Dinitrophenyl)methanol and tridecafluoroheptanoic acid.
Applications De Recherche Scientifique
(2,6-Dinitrophenyl)methyl tridecafluoroheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its reactive nitro groups.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate involves its interaction with biological molecules through its reactive nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and other biomolecules. This modification can alter the function of enzymes and other proteins, thereby affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
- (2,4-Dinitrophenyl)methyl tridecafluoroheptanoate
- (2,6-Dinitrophenyl)methyl undecafluoroheptanoate
- (2,6-Dinitrophenyl)methyl nonafluoroheptanoate
Comparison: (2,6-Dinitrophenyl)methyl tridecafluoroheptanoate is unique due to the presence of both nitro and fluoro groups, which impart distinct chemical properties such as high electronegativity and reactivity. Compared to its analogs, this compound exhibits higher thermal stability and resistance to chemical degradation, making it more suitable for applications requiring robust materials .
Propriétés
Numéro CAS |
143662-85-5 |
|---|---|
Formule moléculaire |
C14H5F13N2O6 |
Poids moléculaire |
544.18 g/mol |
Nom IUPAC |
(2,6-dinitrophenyl)methyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate |
InChI |
InChI=1S/C14H5F13N2O6/c15-9(16,10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27)8(30)35-4-5-6(28(31)32)2-1-3-7(5)29(33)34/h1-3H,4H2 |
Clé InChI |
BBZJYMDFJDVTIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])COC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


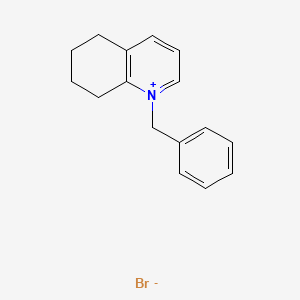
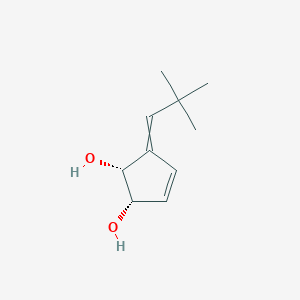
![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
![N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B15163980.png)
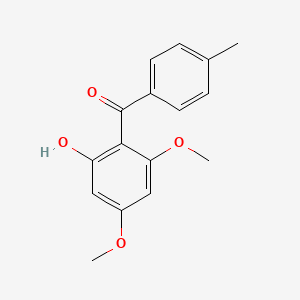

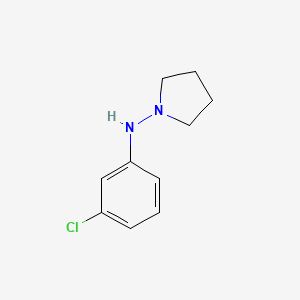

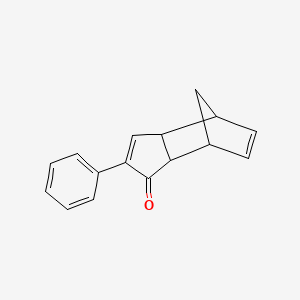
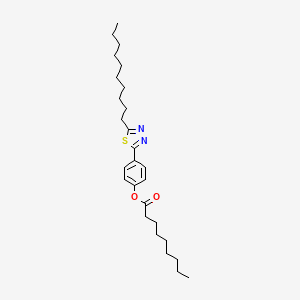
![3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol](/img/structure/B15164040.png)
